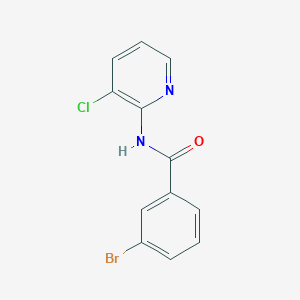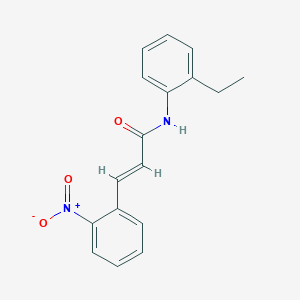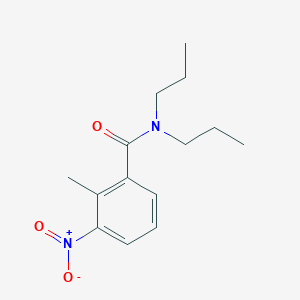
3-bromo-N-(3-chloro-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-chloro-2-pyridinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an amide group.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3-chloro-2-pyridinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(3-chloro-2-pyridinyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating a variety of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(3-chloro-2-pyridinyl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of studies, indicating its potential for use in drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for research on 3-bromo-N-(3-chloro-2-pyridinyl)benzamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective drugs. Additionally, more studies could be conducted to determine its efficacy in treating other types of cancer and inflammatory disorders. Finally, research could be conducted to determine its safety and potential side effects in humans, which would be necessary for its development as a drug.
Méthodes De Synthèse
The synthesis method for 3-bromo-N-(3-chloro-2-pyridinyl)benzamide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 3-chloro-2-pyridine chloride. This intermediate is then reacted with 3-bromoaniline to form the final product, 3-bromo-N-(3-chloro-2-pyridinyl)benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-bromo-N-(3-chloro-2-pyridinyl)benzamide has been studied for its potential use in drug development. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
3-bromo-N-(3-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDOOYHTAGWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)
![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
